molecular formula C16H26ClNO B1397663 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1220033-63-5

4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1397663
M. Wt: 283.83 g/mol
InChI Key: JXEPOJJXEVVWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the molecular formula C16H26ClNO . It has a molecular weight of 283.84 .


Molecular Structure Analysis

The molecular structure of “4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure also includes a sec-butyl group and a phenoxy group attached to the piperidine ring .

Scientific Research Applications

Aromatase Inhibitors in Breast Cancer Treatment

4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride derivatives have been synthesized and evaluated for their effectiveness as inhibitors of estrogen biosynthesis. This is particularly significant in the context of breast cancer treatment, where controlling estrogen levels can be a crucial aspect of therapy. Compounds related to 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride have demonstrated a stronger inhibition of human placental aromatase compared to aminoglutethimide, a previously used treatment. This suggests potential for more effective treatments in hormone-dependent breast cancers (Hartmann & Batzl, 1986).

Role in Synthesis of Other Compounds

The compound also plays a role in the synthesis of other medically significant compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, a drug used for certain types of cancer, can be synthesized from a derivative of 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride. This showcases its importance in the synthesis of complex pharmaceutical compounds (Wang, Wang, Tang, & Xu, 2015).

Research on Receptor Binding and Radiolabeled Probes

The compound's derivatives have been explored for their potential as δ receptor ligands in research contexts. Studies have involved synthesizing halogenated derivatives and assessing their affinity and selectivity using in vitro receptor binding assays. These research efforts are vital for developing new radiolabeled probes for σ receptors, which can have applications in diagnostic imaging and drug discovery (Waterhouse et al., 1997).

Pharmaceutical Impurity Analysis

In pharmaceutical research, identifying and characterizing impurities is crucial for drug safety and efficacy. 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride-related substances have been detected at trace levels in drugs for multidrug-resistant tuberculosis. These substances have been characterized using techniques like NMR, FT-IR, and HRMS, highlighting the compound's relevance in the analytical assessment of pharmaceuticals (Jayachandra et al., 2018).

properties

IUPAC Name

4-[(2-butan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-3-13(2)15-6-4-5-7-16(15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEPOJJXEVVWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride

CAS RN

1220033-63-5
Record name Piperidine, 4-[[2-(1-methylpropyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Reactant of Route 5
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Reactant of Route 6
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.